2-(Furan-2-yl)-5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole
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Overview
Description
2-(Furan-2-yl)-5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C17H17N3O4S and its molecular weight is 359.4. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antibacterial Study
Compounds featuring the 1,3,4-oxadiazole moiety, including derivatives similar to the specified chemical, have been synthesized and examined for their antibacterial properties. For instance, N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide were developed through a series of steps, starting from benzenesulfonyl chloride. These compounds were structurally elucidated through 1H-NMR, IR, and mass spectral data and displayed moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
Biological Evaluation as Enzyme Inhibitors
Another research avenue explored the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides. These compounds were evaluated against butyrylcholinesterase (BChE) enzyme and subjected to molecular docking studies to assess their binding affinity and orientation within human BChE protein, indicating potential as enzyme inhibitors (Khalid et al., 2016).
Anticancer Potential
The exploration of anticancer agents also constitutes a significant area of application. Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids were synthesized and evaluated as anticancer agents, showing promise in this therapeutic area. Compounds from this study exhibited strong anticancer activity relative to reference drugs, suggesting further investigation is warranted to determine their therapeutic utility (Rehman et al., 2018).
Antibacterial Activity Screening
Research has also extended to the synthesis of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, with evaluations of their antibacterial potentials. These studies highlighted moderate inhibitors, particularly against Gram-negative bacterial strains, offering insights into new antibacterial agents (Iqbal et al., 2017).
Mechanism of Action
Target of Action
Compounds containing a 1,3,4-oxadiazole ring have been reported to exhibit various biological activities, including antimicrobial, antiviral, and anticancer activities .
Action Environment
Many factors can influence a compound’s action, efficacy, and stability, including temperature, pH, and the presence of other molecules. For example, some compounds are only marginally stable in water .
Properties
IUPAC Name |
2-[1-(benzenesulfonyl)piperidin-4-yl]-5-(furan-2-yl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c21-25(22,14-5-2-1-3-6-14)20-10-8-13(9-11-20)16-18-19-17(24-16)15-7-4-12-23-15/h1-7,12-13H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRQGYMCIRMRPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.